molecular formula C21H20ClN3O B4274898 [6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone

[6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone

Cat. No.: B4274898
M. Wt: 365.9 g/mol
InChI Key: YSOVJIPKWXPXHK-UHFFFAOYSA-N
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Description

[6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

[6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known antimalarial drug.

    Piperidine: A common structural motif in many pharmaceuticals.

Uniqueness

[6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline core with a piperidine moiety and a pyridine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

(6-chloro-2-pyridin-3-ylquinolin-4-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c1-14-5-2-3-10-25(14)21(26)18-12-20(15-6-4-9-23-13-15)24-19-8-7-16(22)11-17(18)19/h4,6-9,11-14H,2-3,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOVJIPKWXPXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone
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[6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone
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[6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone
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[6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone
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[6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone
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[6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone

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